3-(2-Methylpropyl)oxolan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of oxolan-2-one with 2-methylpropylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxolan ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted oxolan derivatives.
Scientific Research Applications
3-(2-Methylpropyl)oxolan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)oxolan-2-one involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Butyrolactone (Oxolan-2-one): A simpler analog without the 2-methylpropyl group.
4-(2-Methylpropyl)oxolan-3-one: A structural isomer with the methylpropyl group attached at a different position.
Spiro-oxindole derivatives: Compounds with similar cyclic structures but different functional groups.
Uniqueness
3-(2-Methylpropyl)oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .
Properties
CAS No. |
13888-02-3 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(2-methylpropyl)oxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-7-3-4-10-8(7)9/h6-7H,3-5H2,1-2H3 |
InChI Key |
OXRHQGHAKHLGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCOC1=O |
Origin of Product |
United States |
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